Cas no 1007190-50-2 (potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate)

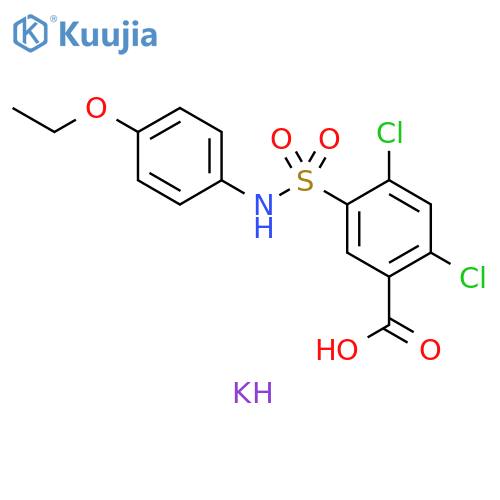

1007190-50-2 structure

商品名:potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate

potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2,4-dichloro-5-[[(4-ethoxyphenyl)amino]sulfonyl]-, potassium salt (1:1)

- potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate

-

- インチ: 1S/C15H13Cl2NO5S.K.H/c1-2-23-10-5-3-9(4-6-10)18-24(21,22)14-7-11(15(19)20)12(16)8-13(14)17;;/h3-8,18H,2H2,1H3,(H,19,20);;

- InChIKey: QFTQXTIZGOBQKV-UHFFFAOYSA-N

- ほほえんだ: S(C1C(=CC(Cl)=C(C(=O)O)C=1)Cl)(=O)(=O)NC1C=CC(OCC)=CC=1.[KH]

potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-18845-5.0g |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 5.0g |

$1903.0 | 2023-02-08 | |

| 1PlusChem | 1P01ELR6-1g |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 1g |

$873.00 | 2023-12-27 | |

| 1PlusChem | 1P01ELR6-2.5g |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 2.5g |

$1653.00 | 2023-12-27 | |

| Aaron | AR01ELZI-50mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 50mg |

$236.00 | 2025-02-14 | |

| Aaron | AR01ELZI-250mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 250mg |

$472.00 | 2025-02-14 | |

| Aaron | AR01ELZI-5g |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 5g |

$2642.00 | 2023-12-16 | |

| 1PlusChem | 1P01ELR6-50mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 50mg |

$244.00 | 2023-12-27 | |

| Aaron | AR01ELZI-100mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 100mg |

$339.00 | 2025-02-14 | |

| Aaron | AR01ELZI-500mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 500mg |

$729.00 | 2025-02-14 | |

| 1PlusChem | 1P01ELR6-250mg |

potassium 2,4-dichloro-5-[(4-ethoxyphenyl)sulfamoyl]benzoate |

1007190-50-2 | 95% | 250mg |

$464.00 | 2023-12-27 |

potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate 関連文献

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557

1007190-50-2 (potassium 2,4-dichloro-5-(4-ethoxyphenyl)sulfamoylbenzoate) 関連製品

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量